6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt
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Overview
Description
6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of penicillanic acid, which is known for its antibiotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt involves multiple steps. The process typically starts with the preparation of penicillanic acid, followed by the introduction of the imino-4-pyridylmethyl group and the acetylamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but typically include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its antibiotic properties and potential use in developing new antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt involves its interaction with bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The molecular pathways involved include the inhibition of transpeptidase enzymes, which are crucial for cell wall synthesis.
Comparison with Similar Compounds
Penicillin G: A widely used antibiotic with a similar core structure but different side chains.
Ampicillin: Another penicillin derivative with broader spectrum activity.
Amoxicillin: Similar to ampicillin but with improved oral bioavailability.
Uniqueness: 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt is unique due to its specific side chains, which confer distinct biological activities and potential therapeutic applications. Its ability to target specific bacterial enzymes makes it a valuable compound in the development of new antibiotics.
Properties
Molecular Formula |
C24H25N6NaO5S |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
sodium;6-[[2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1 |
InChI Key |
LWRGPIPUJPCPAY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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